2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a dimethylamino group and an ethoxy group attached to a pyridine ring, along with a carbonitrile functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions, often involving pyridine derivatives and reagents that introduce the dimethylamino and carbonitrile functionalities. Specific synthetic routes may vary based on desired yield and purity.
This compound is classified as an organic heterocyclic compound due to its pyridine structure, which contains nitrogen in the ring. It also falls under the category of alkylamines due to the presence of the dimethylamino group.
The synthesis of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile can be achieved through several methods, including:
The molecular structure of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile features:
CC(N(C)C)OCC1=CC(=CN=C1)C#N
.The chemical reactivity of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile includes:
The mechanism of action for compounds like 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile often involves:
2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, showcasing how modifications in molecular structure can lead to diverse biological activities.
The pyridine ring system represents a privileged pharmacophore in medicinal chemistry, featuring prominently in >7,000 bioactive compounds and accounting for ~18% of FDA-approved N-heterocyclic drugs [2] [7]. Its significance stems from:
Table 1: Molecular Profile of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile
Property | Value |
---|---|
CAS Registry Number | 61102091 [1] |
Molecular Formula | C₁₀H₁₃N₃O |
Molecular Weight | 191.23 g/mol |
SMILES | CN(C)CCOC₁=NC=CC(=C₁)C#N |
InChIKey | RDQNCXDGOXHSHQ-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
The molecular architecture of 2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile integrates two pharmacophoric elements that synergistically enhance target interaction and drug-likeness:
In related structures (e.g., CAS 453563-03-6), elongation to −OCH₂CH₂OCH₂CH₂N(CH₃)₂ increases molecular weight (235.28 g/mol) and CCS (collision cross-section) values, suggesting enhanced 3D spatial occupancy [4] [8].
Carbonitrile group (C≡N):
Pyridine drug development has evolved from serendipitous discoveries to rational design:
Table 2: Therapeutic Distribution of FDA-Approved Pyridine Drugs (2014–2023)
Therapeutic Area | Number of Drugs | Representative Agents |
---|---|---|
Anticancer | 18 (33%) | Abiraterone, Ibrutinib |
Central Nervous System | 11 (20%) | Rimegepant, Solriamfetol |
Rare Diseases | 6 (11%) | Lumacaftor, Nitisinone |
Hematopoietic | 5 (9%) | Fedratinib, Roxadustat |
Anti-infective | 8 (15%) | Isavuconazole, Pretomanid |
Structural evolution highlights include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: